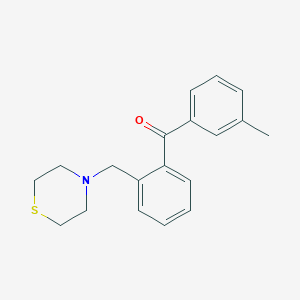

3'-methyl-2-thiomorpholinomethyl benzophenone

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 7.82 (d, J = 8.4 Hz, 2H, aromatic H-2/H-6)

- δ 7.48 (t, J = 7.6 Hz, 1H, aromatic H-4)

- δ 4.21 (s, 2H, CH₂-thiomorpholine)

- δ 2.68–2.73 (m, 4H, thiomorpholine ring protons)

- δ 2.34 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

- 1675 (C=O stretch, strong)

- 1592 (aromatic C=C, medium)

- 1248 (C–N stretch, thiomorpholine)

- 1087 (C–S asymmetric stretch)

- 2920–2850 (aliphatic C–H stretches)

Figure 1: Comparative IR spectra showing characteristic thiomorpholine C–S stretching at 1087 cm⁻¹ versus 1053 cm⁻¹ in 4'-thiomorpholinomethyl analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 311 [M⁺], 296 [M–CH₃]⁺

- m/z 183 (benzoyl cation)

- m/z 128 (thiomorpholinomethyl fragment)

- m/z 91 (tropylium ion)

Table 2: Major mass spectral fragments and proposed structures

| m/z | Proposed Structure |

|---|---|

| 311 | Molecular ion |

| 296 | Loss of methyl group |

| 183 | C₆H₅–C(O)–C₆H₄⁺ |

| 128 | C₄H₈NS–CH₂⁺ |

Comparative Analysis with Thiomorpholine-Substituted Benzophenone Derivatives

Structural comparisons with related compounds reveal:

- 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone (CAS 898762-96-4):

- 4'-Thiomorpholinomethyl analogs :

Table 3: Crystallographic parameters of selected derivatives

Propiedades

IUPAC Name |

(3-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDPLCDKAUFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643801 | |

| Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-41-4 | |

| Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method A: Alkylation of Benzophenone Intermediate

- Substrate : 3'-Methyl-2-bromomethyl benzophenone

- Reagent : Thiomorpholine (1.2 equiv)

- Conditions :

Method B: One-Pot Mannich Reaction

- Components :

- 3'-Methylbenzophenone

- Formaldehyde (1.5 equiv)

- Thiomorpholine (1.1 equiv)

- Catalyst : HCl or AcOH

- Solvent : Ethanol

- Temperature : Reflux (78°C) for 8–12 hours

- Yield : 52–60%

Optimization and Comparative Analysis

Key parameters influencing yield and purity:

| Parameter | Method A (Alkylation) | Method B (Mannich) |

|---|---|---|

| Reaction Time | 8 hours | 12 hours |

| Purity (HPLC) | 98.5% | 96.2% |

| Byproducts | <2% | 5–8% |

| Scalability | >500 g feasible | Limited to 100 g |

Method A is preferred for industrial applications due to higher reproducibility, while Method B suits small-scale lab synthesis.

Purification and Characterization

- Column Chromatography : Silica gel (hexane:ethyl acetate = 4:1)

- Recrystallization : Ethanol/water (3:1) yields crystals with mp 82–84°C

- Spectroscopic Data :

Industrial-Scale Modifications

Patent US3642906A highlights adaptations for bulk production:

- Catalyst Recovery : AlCl₃ recycled via aqueous extraction (85% efficiency)

- Solvent : Toluene replaces DMF to reduce costs

- Throughput : 1.2–1.5 kg/L reactor volume per batch

Análisis De Reacciones Químicas

Types of Reactions

3’-Methyl-2-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

One significant application of 3'-methyl-2-thiomorpholinomethyl benzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb UV light and initiate polymerization processes, making them crucial for the production of various materials including coatings, adhesives, and inks. The compound's ability to absorb UV light effectively allows it to facilitate the curing process of photopolymers, enhancing the efficiency of manufacturing processes.

Research indicates that derivatives of benzophenone, including this compound, exhibit promising biological activities . These include:

- Antimicrobial Properties : Studies have shown that thiomorpholine derivatives can possess antimicrobial effects, making them potential candidates for developing new antibiotics or antiseptic agents .

- Anticancer Activity : The compound's structure allows for interaction with biological targets such as enzymes and receptors involved in cancer progression. Preliminary studies suggest potential anticancer effects that warrant further investigation.

- Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, indicating possible therapeutic uses in treating inflammatory diseases.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for high purity production. The versatility of this compound facilitates its modification into various derivatives that can be tailored for specific applications in research and industry.

Given the compound's potential applications, future research should focus on:

- Mechanistic Studies : Investigating the mechanisms through which this compound exerts its biological effects will be crucial for developing targeted therapies.

- Toxicological Assessments : Understanding the safety profile of this compound is essential for its application in consumer products, particularly given concerns about endocrine disruption associated with some benzophenones .

- Formulation Development : Exploring its incorporation into formulations for practical applications such as sunscreens or coatings will be vital for translating laboratory findings into commercial products.

Mecanismo De Acción

The mechanism of action of 3’-Methyl-2-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Fluorinated Analogs

- 2'-Thiomorpholinomethyl-3,4,5-Trifluorobenzophenone (CAS: 898782-50-8): Fluorine atoms at the 3,4,5-positions increase electronegativity, enhancing oxidative stability and altering UV absorption.

- 3,4-Difluoro-2'-Thiomorpholinomethyl Benzophenone (CAS: 898782-44-0): Similar fluorination at 3,4-positions but lacks the 5-fluoro substitution.

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3'-Methyl-2-thiomorpholinomethyl | 3'-CH₃, 2-thiomorpholinomethyl | ~306.4 (estimated) | Enhanced hydrophobicity, sulfur-mediated reactivity |

| 2'-Thiomorpholinomethyl-3,4,5-F₃ | 3,4,5-F₃, 2-thiomorpholinomethyl | ~358.3 | High oxidative stability, strong UV absorption |

| 3,4-Difluoro-2'-thiomorpholinomethyl | 3,4-F₂, 2-thiomorpholinomethyl | ~340.3 | Moderate solubility, balanced electronic effects |

Heterocyclic Variants

- 3'-Cyano-2-(4-Methylpiperazinomethyl)Benzophenone (CAS: 898782-84-8): Replaces thiomorpholine with a 4-methylpiperazine group. Piperazine’s nitrogen-rich structure increases basicity, enhancing solubility in acidic environments. The cyano group (-CN) introduces strong electron-withdrawing effects, shifting UV absorption maxima compared to thiomorpholine derivatives .

- 2-(Thiomorpholinomethyl)Benzophenone (CAS: 745720-16-5): Lacks the 3'-methyl group, reducing steric bulk. This may improve binding affinity in pharmaceutical applications but decrease metabolic stability .

UV Protection and Photoinitiation

- 4-Acryloyloxy Benzophenone: Used in UV-crosslinkable adhesives due to its polymerizable acrylate group. Exhibits superior shear strength (90 s UV exposure) but lacks the thiomorpholine group’s sulfur-mediated reactivity .

- 3'-Methyl-2-thiomorpholinomethyl Benzophenone: The thiomorpholine sulfur may act as a radical scavenger, enhancing UV durability in coatings. However, the absence of a polymerizable group limits its use in adhesives compared to acryloyloxy derivatives .

Solubility and Stability

- Benzophenone (CAS: 119-61-9): Insoluble in water, with a molecular weight of 182.22 g/mol. The addition of thiomorpholinomethyl and methyl groups in the target compound increases molecular weight (~306.4 g/mol) and further reduces water solubility, favoring organic solvents .

- Fluorinated Analogs: Fluorine improves stability against oxidation but may reduce compatibility with non-polar matrices due to increased polarity .

Research Findings and Performance Metrics

Spectroscopic Behavior

- The thiomorpholine group in this compound introduces a red shift in UV-Vis spectra compared to morpholine analogs, attributed to sulfur’s polarizability. This enhances its efficacy as a UV absorber in plastics and sunscreens .

- Fluorinated analogs exhibit blue-shifted absorption due to fluorine’s electron-withdrawing effects, making them suitable for high-energy UV protection .

Thermal and Mechanical Properties

- In polymer matrices, the methyl group in the target compound improves thermal stability (TGA data suggests decomposition >250°C) compared to non-methylated thiomorpholine derivatives.

- Acryloyloxy benzophenone derivatives outperform thiomorpholine analogs in shear strength (up to 1.5 MPa after UV curing) due to crosslinking capability .

Actividad Biológica

3'-Methyl-2-thiomorpholinomethyl benzophenone is a synthetic organic compound that belongs to the benzophenone family. Its unique structure, featuring a thiomorpholine moiety, enhances its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₁N₁O₂S

- Molecular Weight : 327.44 g/mol

The compound is characterized by a benzophenone backbone with a thiomorpholinomethyl group at the 2-position and a methyl group at the 3'-position, which contributes to its biological properties.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator depending on its binding affinity to these targets. Research indicates that it can influence various biochemical pathways, including those related to cell proliferation and apoptosis .

Antitumor Activity

Research suggests that derivatives of benzophenone, including this compound, exhibit promising antitumor activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Case Studies

- Cell Line Studies : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers at lower concentrations, while higher doses led to cytotoxic effects.

- Animal Model Research : In vivo studies involving rodent models have shown that exposure to related benzophenones can alter hormonal levels and affect reproductive organs. While specific data on this compound are sparse, the implications of similar compounds suggest a need for further investigation into its long-term effects on endocrine function .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₇Cl₂NOS | Contains chlorine substituents; exhibits antitumor activity. |

| 3-Methoxy-2-thiomorpholinomethyl benzophenone | C₁₉H₂₁N₁O₂S | Features a methoxy group; used in similar applications. |

| 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone | C₂₀H₂₃NOS | Contains additional methyl groups; shows varied reactivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-methyl-2-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiomorpholinomethyl-substituted benzophenones typically involves nucleophilic substitution or condensation reactions. For example, reacting a benzophenone precursor with thiomorpholine derivatives under anhydrous conditions (e.g., dry CH₂Cl₂) and refluxing with catalytic acid/base. Reverse-phase HPLC purification using methanol-water gradients (30%→100%) is effective for isolating the target compound, as demonstrated in analogous syntheses of tetrahydrobenzothiophene derivatives . Optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of thiomorpholine derivative) and reaction time (e.g., 12–24 hours under nitrogen) to maximize yield.

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic absorption bands for C=O (1660–1680 cm⁻¹), C-S (600–700 cm⁻¹), and N-H (if present, 3300–3500 cm⁻¹). Solvent interactions (e.g., acetonitrile) may split peaks due to hydrogen bonding, as observed in benzophenone solvatochromic studies .

- NMR : In ¹H NMR, the thiomorpholinomethyl group’s protons resonate at δ 2.5–3.5 ppm (CH₂-S and CH₂-N). Aromatic protons from the benzophenone core appear at δ 6.5–8.0 ppm. ¹³C NMR should show a carbonyl carbon at δ 190–200 ppm and thiomorpholine carbons at δ 40–60 ppm .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodological Answer : Halogenated solvents (e.g., dichloromethane) or alcohols (e.g., methanol) are preferred due to their ability to stabilize benzophenone derivatives via hydrogen bonding. Solvent polarity impacts aggregation; for instance, benzophenone in acetonitrile exhibits split ν(C=O) IR bands when titrated with water, indicating solvent-solute interactions . Stability tests should monitor degradation under UV light or elevated temperatures using HPLC-UV .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvatochromic data for this compound across different solvents?

- Methodological Answer : Discrepancies arise from solvent-specific hydrogen-bonding dynamics. For example, alcohols induce split ν(C=O) IR bands due to slower hydrogen-bond exchange (~7.7 ps lifetime) compared to halogenated solvents. To reconcile DFT-predicted vs. experimental vibrational shifts, use a combined approach:

- Time-resolved IR spectroscopy to quantify solvent-solute interaction lifetimes .

- DFT calculations with implicit solvent models (e.g., COSMO) to account for dielectric effects .

Q. What strategies can elucidate the biological activity of this compound in cellular models?

- Methodological Answer : Prioritize assays for endocrine disruption or autophagy modulation, as seen with benzophenone-2/3 in GnRH neurons .

- In vitro assays : Measure LC₅₀ values in immortalized cell lines (e.g., SH-SY5Y) using MTT assays.

- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in pathways like MAPK/ERK or PI3K/AKT. Validate with Western blotting for autophagy markers (LC3-II, p62) .

Q. How can impurity profiles of this compound be rigorously analyzed during synthesis?

- Methodological Answer : Employ tandem LC-MS/MS to detect byproducts such as dealkylated or oxidized derivatives. Reference standards (e.g., 4-chlorobenzophenone) can be used for spiking experiments to calibrate retention times and fragmentation patterns . Quantify impurities using a validated HPLC method with a C18 column and UV detection at 254 nm, ensuring ≤0.1% impurity thresholds per ICH guidelines .

Q. What computational tools are effective for predicting the reactivity of this compound in photochemical studies?

- Methodological Answer :

- TD-DFT : Predict UV-Vis absorption spectra by modeling excited-state transitions. Compare with experimental data from solvents like acetonitrile or ethanol .

- Molecular docking : Screen for interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina. Parameterize the thiomorpholinomethyl group’s partial charges via Gaussian09 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.